2-(biphenyl-4-yl)-2-oxoethyl 4-(benzyloxy)benzoate
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Overview
Description
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(benzyloxy)benzoate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group, an oxoethyl group, and a benzyloxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(benzyloxy)benzoate typically involves the esterification of 4-(benzyloxy)benzoic acid with 2-[1,1’-biphenyl]-4-yl-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
- Oxidation products include benzoic acid derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary based on the substituents introduced during the reaction .
Scientific Research Applications
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(benzyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(benzyloxy)benzoate involves its interaction with various molecular targets. The biphenyl and benzyloxybenzoate groups can engage in π-π stacking interactions and hydrogen bonding, respectively. These interactions can influence the compound’s binding affinity to specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group and exhibits similar reactivity in oxidation and substitution reactions.
2-[1,1’-Biphenyl]-4-yl-2-oxoethanol: Similar biphenyl and oxoethyl groups, but lacks the benzyloxybenzoate moiety.
Uniqueness: 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(benzyloxy)benzoate is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C28H22O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-phenylmethoxybenzoate |
InChI |
InChI=1S/C28H22O4/c29-27(24-13-11-23(12-14-24)22-9-5-2-6-10-22)20-32-28(30)25-15-17-26(18-16-25)31-19-21-7-3-1-4-8-21/h1-18H,19-20H2 |
InChI Key |
YRYDCVODOZFZHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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